molecular formula C7H8FNO3S B8605710 (2-Fluoropyridin-4-yl)methyl methanesulfonate

(2-Fluoropyridin-4-yl)methyl methanesulfonate

Cat. No. B8605710
M. Wt: 205.21 g/mol
InChI Key: HSSCQQZHZCQVAM-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

(2-Fluoropyridin-4-yl) methanol (1 g) was dissolved in DCM (40 ml), added with TEA (3.3 ml) and mesyl chloride (0.67 ml), and the mixture was stirred at 0° C. for 1 hr. The mixture was concentrated and then purified by silica gel column (n-hexane/ethyl acetate=4/1) to obtain the title compound (1.18 g, 77%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.[S:10](Cl)([CH3:13])(=[O:12])=[O:11]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][O:9][S:10]([CH3:13])(=[O:12])=[O:11])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=CC(=C1)CO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
TEA
Quantity
3.3 mL
Type
reactant
Smiles
Name
Quantity
0.67 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (n-hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.